
tert-butyl N-(2-methyl-1-sulfamoylpropan-2-yl)carbamate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
tert-Butyl N-(2-methyl-1-sulfamoylpropan-2-yl)carbamate: is a chemical compound with a complex structure that includes a tert-butyl group, a carbamate group, and a sulfamoyl group
Métodos De Preparación
The synthesis of tert-butyl N-(2-methyl-1-sulfamoylpropan-2-yl)carbamate involves several steps. One common method starts with the reaction of tert-butyl carbamate with a suitable sulfamoylating agent. The reaction conditions typically involve the use of a base such as triethylamine and a solvent like dichloromethane. The reaction is carried out at low temperatures to ensure the stability of the intermediate products .
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process .
Análisis De Reacciones Químicas
tert-Butyl N-(2-methyl-1-sulfamoylpropan-2-yl)carbamate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Common reagents and conditions used in these reactions include organic solvents like dichloromethane, bases like triethylamine, and catalysts such as palladium on carbon. The major products formed from these reactions depend on the specific reagents and conditions used .
Aplicaciones Científicas De Investigación
tert-Butyl N-(2-methyl-1-sulfamoylpropan-2-yl)carbamate has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient.
Industry: It is used in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of tert-butyl N-(2-methyl-1-sulfamoylpropan-2-yl)carbamate involves its interaction with specific molecular targets. The carbamate group can form covalent bonds with nucleophilic sites on proteins or enzymes, potentially inhibiting their activity. The sulfamoyl group may also interact with biological molecules, affecting their function and stability .
Comparación Con Compuestos Similares
Similar compounds to tert-butyl N-(2-methyl-1-sulfamoylpropan-2-yl)carbamate include other carbamates and sulfamoyl derivatives. For example:
tert-Butyl carbamate: A simpler compound with similar protective properties for amines.
N-methylsulfamoyl carbamate: Another compound with a sulfamoyl group but different structural features.
Propiedades
Fórmula molecular |
C9H20N2O4S |
|---|---|
Peso molecular |
252.33 g/mol |
Nombre IUPAC |
tert-butyl N-(2-methyl-1-sulfamoylpropan-2-yl)carbamate |
InChI |
InChI=1S/C9H20N2O4S/c1-8(2,3)15-7(12)11-9(4,5)6-16(10,13)14/h6H2,1-5H3,(H,11,12)(H2,10,13,14) |
Clave InChI |
ITXNGXOVDVCHQT-UHFFFAOYSA-N |
SMILES canónico |
CC(C)(C)OC(=O)NC(C)(C)CS(=O)(=O)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


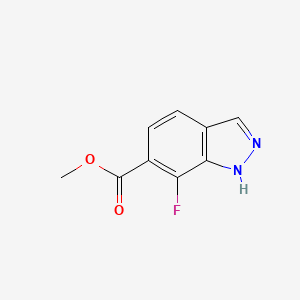
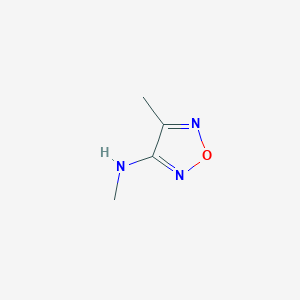
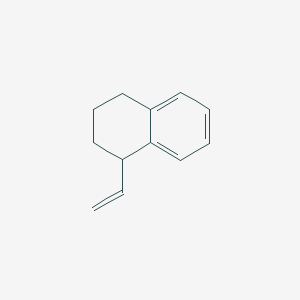
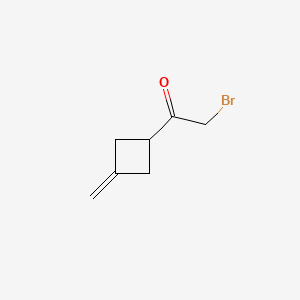
![7-Chloro-3-oxa-5-azatricyclo[5.1.1.0,1,5]nonan-4-one](/img/structure/B15299252.png)

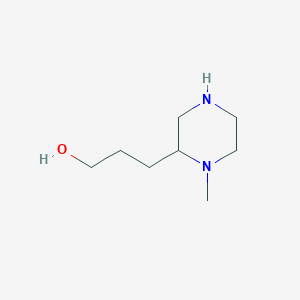

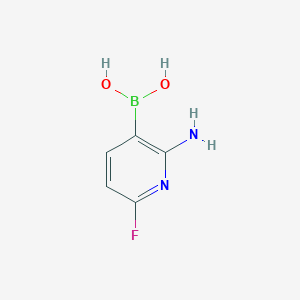
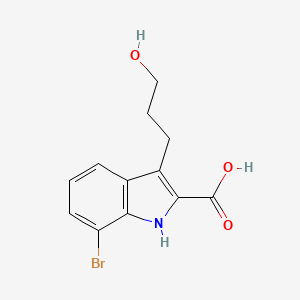

![5-Azaspiro[3.5]nonan-2-one](/img/structure/B15299291.png)
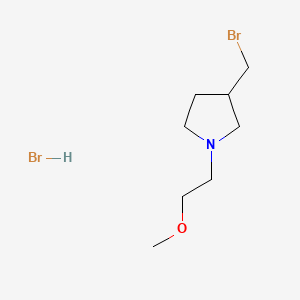
![Methyl[(thian-3-yl)methyl]amine hydrochloride](/img/structure/B15299304.png)
